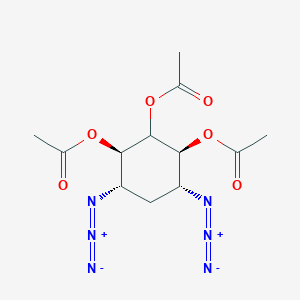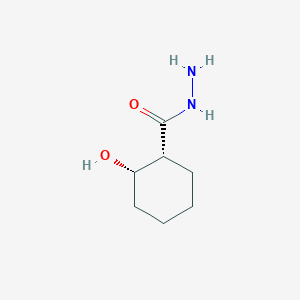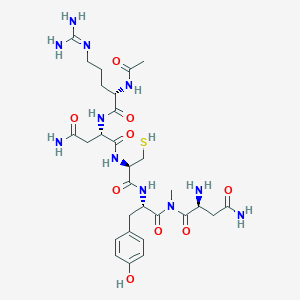
2,3,4,4'-Tetrachlorobiphenyl
Overview
Description
2,3,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of organic compounds that contain multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is often studied due to its environmental impact and potential health effects .
Mechanism of Action
Target of Action
2,3,4,4’-Tetrachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the endocrine system . It is classified as an endocrine disruptor , which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Mode of Action
The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the body’s hormonal system, potentially disrupting normal bodily functions.
Biochemical Pathways
It is known that pcbs can alter the function of primary rat neutrophils
Pharmacokinetics
Like other pcbs, it is known to be resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains .
Result of Action
The molecular and cellular effects of 2,3,4,4’-Tetrachlorobiphenyl’s action are complex and can vary depending on the specific biological system. In granulocytic HL-60 cells, a noncoplanar PCB alters the functional status, causing enhanced degranulation and upregulation of COX-2 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,4’-Tetrachlorobiphenyl. For instance, the composition and microstructure of humic acid, an important fraction of soil organic matter, can affect the sorption of this compound . This interaction can influence the compound’s bioavailability and its overall impact on the environment.
Biochemical Analysis
Biochemical Properties
2,3,4,4’-Tetrachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is classified as a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It is also considered an endocrine disruptor, capable of disrupting the functions of the endocrine (hormone) system .
Cellular Effects
The cellular effects of 2,3,4,4’-Tetrachlorobiphenyl are diverse and significant. For instance, it has been shown to alter the functional status of granulocytic HL-60 cells, causing enhanced degranulation and upregulation of COX-2 . It also affects the reproductive systems of animals and can be passed to their offspring .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,4’-Tetrachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that noncoplanar PCBs alter HL-60 cell function and COX-2 expression via an Ah-receptor-independent mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,4’-Tetrachlorobiphenyl can change over time. For example, it has been shown to cause significant decreases in concentrations of dopamine in the frontal cortex and caudate nucleus that persisted into adulthood .
Dosage Effects in Animal Models
The effects of 2,3,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Even low-dose exposure to PCBs can lead to abnormalities in the reproductive systems of mice and significant changes in the epigenetic imprinting of germ cells .
Metabolic Pathways
The metabolic pathways that 2,3,4,4’-Tetrachlorobiphenyl is involved in are complex. It has been suggested that the microsomal enzyme system plays an important role in the in vivo covalent binding of PCB .
Transport and Distribution
2,3,4,4’-Tetrachlorobiphenyl is transported and distributed within cells and tissues. The accumulation and retention of 2,4,2′,4′-TCB in adipose tissue were much higher than those of 3,4,3′4′-TCB .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction conditions include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl molecule .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,4,4’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been banned or severely restricted in many countries .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions, leading to the formation of lower chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.
Reduction: Reductive dechlorination can be facilitated by microbial communities or chemical reductants.
Substitution: Nucleophilic reagents such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Scientific Research Applications
2,3,4,4’-Tetrachlorobiphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.
Toxicology: Used in research to understand its toxic effects on living organisms.
Bioremediation: Investigated for its degradation by microbial communities.
Analytical Chemistry: Used as a standard in the development of analytical methods for detecting PCBs in environmental samples.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,2’,4,4’-Tetrachlorobiphenyl: Differently substituted tetrachlorobiphenyl.
2,3,4,5-Tetrachlorobiphenyl: Another isomer with chlorine atoms at different positions.
Uniqueness
2,3,4,4’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its specific interaction with the aryl hydrocarbon receptor distinguishes it from other isomers .
Properties
IUPAC Name |
1,2,3-trichloro-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBTRJKXLKYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073474 | |
| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33025-41-1 | |
| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB-60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


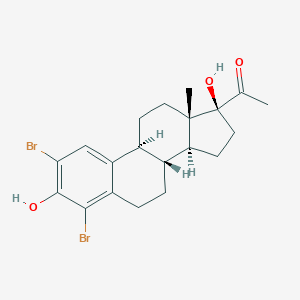
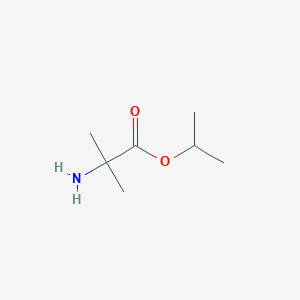
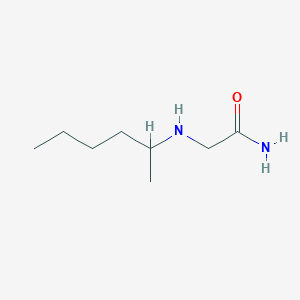
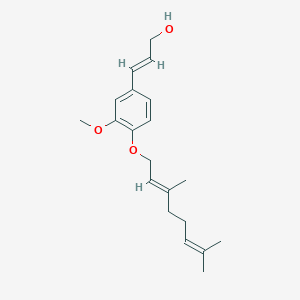
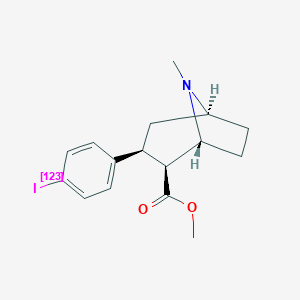
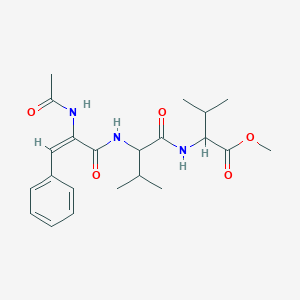
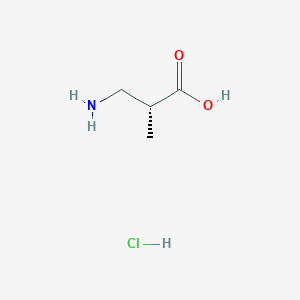

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

